Phosphonohydrazidous chloride

Description

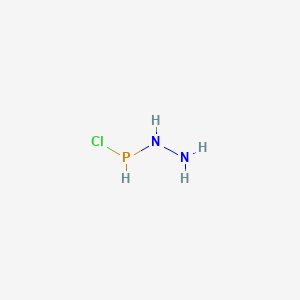

Phosphonohydrazidous chloride is a chemical compound that contains phosphorus, nitrogen, hydrogen, and chlorine atoms

Properties

CAS No. |

14939-31-2 |

|---|---|

Molecular Formula |

ClH4N2P |

Molecular Weight |

98.47 g/mol |

IUPAC Name |

chlorophosphanylhydrazine |

InChI |

InChI=1S/ClH4N2P/c1-4-3-2/h3-4H,2H2 |

InChI Key |

FMHRVEGXXKWBOW-UHFFFAOYSA-N |

Canonical SMILES |

NNPCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonohydrazidous chloride can be synthesized through several methods. One common approach involves the reaction of phosphonic acid derivatives with hydrazine in the presence of a chlorinating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to maintain precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Phosphorus-Containing Reactivity (Chlorodiphenylphosphine)

Chlorodiphenylphosphine (Ph₂PCl) is a key organophosphorus compound with notable reactivity :

-

Hydrolysis : Reacts with water to form diphenylphosphine oxide (Ph₂PO).

-

Reduction : Sodium reduces Ph₂PCl to tetraphenyldiphosphine ([Ph₂P]₂).

-

Ammonia/Sulfur Reactions : Converts to thiophosphorylamide (Ph₂PSNH₂) with ammonia and sulfur.

| Reaction Type | Products | Conditions/Reagents |

|---|---|---|

| Hydrolysis | Ph₂PO, HCl | Water, acidic/basic |

| Reduction | [Ph₂P]₂, NaCl | Sodium |

| Ammonia/Sulfur Reaction | Ph₂PSNH₂, NH₄Cl | NH₃, S, NH₄Cl |

Thionyl Chloride (SOCl₂) Reactions

Thionyl chloride reacts with carboxylic acids to form acid chlorides :

-

Mechanism :

-

Nucleophilic attack by the carbonyl oxygen on sulfur.

-

Formation of a chlorosulfite ester intermediate.

-

Elimination of SO₂ and HCl to yield acid chloride.

-

| Reaction Type | Products | Conditions/Reagents |

|---|---|---|

| Acid Chloride Formation | RCOCl, SO₂, HCl | SOCl₂, heat |

Hydrazide Derivatives

Phthalazinedione-based hydrazides exhibit diverse reactivity :

-

Cytotoxicity : Compounds like 7c and 8b show IC₅₀ values of 1.36–2.34 μM against HCT-116 cells.

-

Antibacterial Activity : Compound 8c inhibits Staphylococcus aureus and Escherichia coli.

-

Molecular Docking : Interactions with VEGFR2 suggest anticancer potential.

| Compound | Activity Type | Key Results |

|---|---|---|

| 7c | Cytotoxicity | IC₅₀ = 1.36 μM (HCT-116) |

| 8c | Antibacterial | Inhibition zones: 11–12 mm |

Phosphorus Trichloride (PCl₃) Reactions

PCl₃ participates in redistribution reactions to form chlorodiphenylphosphine :

-

Redistribution :

Limitations and Recommendations

-

No Direct Data : "Phosphonohydrazidous chloride" appears to be a hypothetical or misnamed compound.

-

Related Compounds : Focus on chlorodiphenylphosphine (Ph₂PCl) or thionyl chloride (SOCl₂) for analogous reactivity.

-

Hydrazide Chemistry : Explore phthalazinedione derivatives for biological activity.

Scientific Research Applications

Phosphonohydrazidous chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphonohydrazidous chloride involves its interaction with molecular targets through the formation of covalent bonds. It can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved in its reactivity include the formation of intermediate complexes that facilitate the desired chemical transformations.

Comparison with Similar Compounds

Phosphonohydrazidous chloride can be compared with other similar compounds, such as:

Phosphonohydrazidous oxide: Similar in structure but differs in oxidation state.

Phosphonohydrazidous hydride: A reduced form with different reactivity.

Phosphonohydrazidous bromide: Similar but contains bromine instead of chlorine.

These compounds share some reactivity patterns but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.